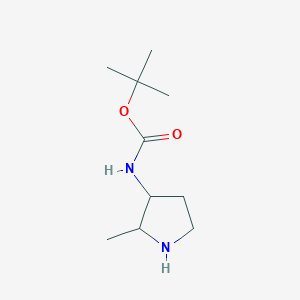

tert-butyl N-(2-methylpyrrolidin-3-yl)carbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(2-methylpyrrolidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-7-8(5-6-11-7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIZGQOZZMQMOQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374656-03-7, 1542710-01-9 | |

| Record name | rac-tert-butyl N-[(2R,3R)-2-methylpyrrolidin-3-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-butyl N-(2-methylpyrrolidin-3-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Comprehensive Technical Guide: tert-Butyl N-(2-methylpyrrolidin-3-yl)carbamate in Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic use of bifunctional chiral building blocks is foundational to the synthesis of complex active pharmaceutical ingredients (APIs). tert-Butyl N-(2-methylpyrrolidin-3-yl)carbamate is a highly versatile intermediate characterized by a secondary pyrrolidine amine and a Boc-protected primary amine. With the This compound molecular weight strictly defined at 200.28 g/mol , this molecule provides an exact stoichiometric baseline for multi-step organic synthesis. This whitepaper explores its physicochemical properties, mechanistic utility in drug design, and field-proven experimental protocols for orthogonal functionalization.

Physicochemical Properties & Structural Analysis

Understanding the precise physical and chemical parameters of this building block is critical for calculating reaction equivalents, predicting steric hindrance, and designing downstream purification methods. The molecule features a chiral center at the C2 position (methyl group) and the C3 position (carbamate group), making stereoisomeric purity a key factor in its application.

Quantitative Data Summary

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C10H20N2O2 |

| Molecular Weight | 200.28 g/mol |

| Monoisotopic Mass | 200.15248 Da |

| Stereoisomeric CAS (2S,3S) | 1820571-09-2 |

| Stereoisomeric CAS (2R,3R) | 1932204-17-5 |

| XLogP3 (Predicted) | 1.1 |

Data supported by PubChemLite structural analysis [1].

Structural Topology

The molecule is strategically designed with orthogonal reactivity. The secondary amine in the pyrrolidine ring is sterically hindered by the adjacent C2-methyl group but remains nucleophilic enough for alkylation, acylation, or nucleophilic aromatic substitution (SNAr). Conversely, the primary amine is masked by a tert-butyloxycarbonyl (Boc) group, rendering it inert to basic and nucleophilic conditions.

Structural topology and functional group breakdown of the molecule.

Mechanistic Role in Drug Development

Pyrrolidine-3-amine derivatives are privileged scaffolds in drug discovery due to their ability to act as conformationally restricted diamines. They frequently serve as hinge-binding motifs or solubility-enhancing groups in kinase inhibitors and G protein-coupled receptor (GPCR) ligands.

A prominent example of this scaffold's utility is found in the development of PI3Kδ selective inhibitors. During the discovery of Leniolisib (CDZ173)—an approved therapeutic for activated phosphoinositide 3-kinase delta syndrome (APDS)—researchers utilized a pyrrolidine-3-amine core to replace a highly lipophilic phenyl group. This structural morphing led to an optimal on-target profile, enhanced basicity for favorable hydrogen bonding, and significantly improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties [2].

The Causality of the Boc Group: The inclusion of the Boc protecting group is a deliberate mechanistic choice. It provides orthogonal protection, meaning the secondary pyrrolidine nitrogen can be subjected to harsh, base-catalyzed cross-coupling conditions (e.g., Buchwald-Hartwig amination) without cross-reacting the primary amine. Once the pyrrolidine nitrogen is anchored to the desired pharmacophore, the Boc group is cleaved under acidic conditions to reveal the primary amine for final functionalization [3].

Experimental Protocols & Methodologies

The following step-by-step methodologies represent a self-validating system for utilizing this compound. Each step includes built-in analytical checkpoints to ensure reaction fidelity.

Protocol 1: Orthogonal N-Functionalization (SNAr)

This protocol details the attachment of an aryl heteroaromatic ring to the secondary pyrrolidine nitrogen.

-

Causality: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to neutralize the HCl byproduct generated during SNAr, driving the equilibrium forward without competing with the pyrrolidine for the electrophile.

-

Procedure:

-

Charge a flame-dried round-bottom flask with this compound (1.0 equiv, MW: 200.28 g/mol ) and an aryl halide (e.g., 2-chloropyrimidine, 1.1 equiv).

-

Dissolve the reagents in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

-

Add DIPEA (2.5 equiv) dropwise at room temperature.

-

Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 4–6 hours.

-

Validation Checkpoint: Analyze via LC-MS. The reaction is complete when the starting material mass (m/z [M+H]+ = 201.15) is fully consumed, and the product mass appears.

-

Quench with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na2SO4, and concentrate under reduced pressure.

-

Protocol 2: Acidic N-Boc Deprotection

Once the pyrrolidine nitrogen is functionalized, the Boc group must be removed to expose the primary amine.

-

Causality: Trifluoroacetic acid (TFA) protonates the carbamate oxygen, leading to the formation of a highly unstable carbamic acid intermediate that rapidly decarboxylates, releasing CO2 and a tert-butyl cation [3]. Scavengers (like triisopropylsilane) are occasionally added to prevent the tert-butyl cation from alkylating electron-rich aromatic rings on the substrate [4].

-

Procedure:

-

Dissolve the N-aryl protected intermediate in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

-

Cool the solution to 0 °C using an ice bath to control the exothermic protonation.

-

Slowly add TFA to achieve a 1:1 (v/v) ratio of TFA:DCM.

-

Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Validation Checkpoint: Perform Thin Layer Chromatography (TLC). The product will stain intensely with Ninhydrin (indicating a free primary amine), whereas the starting material will not.

-

Concentrate the mixture under vacuum to remove volatile TFA and DCM.

-

Neutralize the resulting trifluoroacetate salt by dissolving the residue in DCM and washing with saturated aqueous NaHCO3 until the aqueous layer reaches pH 8. Extract, dry, and concentrate to yield the free amine.

-

Experimental workflow for orthogonal functionalization and deprotection.

Analytical Characterization

To ensure the integrity of the synthetic workflow, rigorous analytical characterization is required:

-

Mass Spectrometry (LC-MS): The intact this compound exhibits a characteristic [M+H]+ peak at 201.15 m/z. During deprotection, the loss of the Boc group (-100 Da) serves as a primary diagnostic marker.

-

Nuclear Magnetic Resonance (1H NMR): The Boc group is easily identifiable as a sharp, highly integrated 9-proton singlet at approximately

1.40 ppm in CDCl3. The complete disappearance of this peak post-TFA treatment confirms successful deprotection, while the C2-methyl doublet (typically around

Conclusion

This compound is an indispensable reagent for generating stereochemically rich, nitrogen-dense pharmacophores. By leveraging its precise molecular weight (200.28 g/mol ) for accurate stoichiometric scaling and exploiting the orthogonal reactivity provided by the Boc group, drug development professionals can efficiently construct advanced therapeutic candidates, particularly in the realm of kinase and GPCR inhibition.

References

-

PubChemLite. "this compound (C10H20N2O2) - Compound Summary." Université du Luxembourg / PubChem. URL:[Link]

-

Hoegenauer, K., et al. "Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors." ACS Medicinal Chemistry Letters / PubMed Central (PMC). URL:[Link]

-

ACS GCI Pharmaceutical Roundtable. "BOC Deprotection - Reagent Guides." American Chemical Society (ACS). URL: [Link]

In-Depth Technical Guide: ¹H NMR Spectral Analysis of tert-Butyl N-(2-methylpyrrolidin-3-yl)carbamate

Executive Summary

As a Senior Application Scientist overseeing analytical characterization in drug discovery pipelines, I frequently encounter complex heterocyclic scaffolds. Carbamate-bearing molecules, particularly Boc-protected pyrrolidines, are foundational building blocks in modern medicinal chemistry due to their chemical stability, tunable polarity, and capability to increase permeability across cellular membranes[1].

The molecule tert-butyl N-(2-methylpyrrolidin-3-yl)carbamate (also known as 3-(Boc-amino)-2-methylpyrrolidine) presents a unique analytical challenge. It features an unprotected endocyclic secondary amine, an exocyclic secondary carbamate, and two adjacent stereocenters (C2 and C3). This guide provides a comprehensive framework for the ¹H NMR elucidation of this molecule, focusing on the causality behind chemical shifts, stereochemical discrimination, and a self-validating experimental protocol.

Structural Dynamics & Conformational Analysis

Before interpreting the spectrum, we must establish the physical realities of the molecule in solution:

-

Regiochemistry: The Boc group is attached to the exocyclic nitrogen at C3, leaving the pyrrolidine ring nitrogen (N1) unprotected. This distinction is critical, as N-Boc pyrrolidines exhibit severe peak doubling due to slow rotameric exchange on the NMR timescale [2]. In contrast, secondary carbamates like ours exist predominantly in a single favored conformation (the Z-rotamer), resulting in sharper, more defined resonances.

-

Ring Conformation: The pyrrolidine ring adopts a flexible "envelope" conformation. This dynamic puckering complicates the extraction of precise dihedral angles from scalar couplings, necessitating complementary 2D NMR techniques for absolute stereochemical assignment [3].

Workflow for NMR-based stereochemical elucidation of substituted pyrrolidines.

¹H NMR Spectral Assignments & Causality

The following table summarizes the expected ¹H NMR data for this compound in CDCl₃ at 400 MHz.

Expert Insight: I do not just look at the numbers; I look at the causality of the electron density. The endocyclic amine (N1) is highly sensitive to trace acidic impurities in CDCl₃, which can catalyze rapid proton exchange. This often broadens the N1-H peak and the adjacent C2-H and C5-H₂ multiplets.

| Proton Environment | Expected Shift (ppm) | Multiplicity | Integration | J-Coupling (Hz) | Structural Causality & Assignment |

| Boc -C(CH₃)₃ | 1.40 – 1.45 | Singlet (s) | 9H | N/A | Highly shielded by the bulky tert-butyl group; freely rotating methyls average to a sharp, intense singlet. |

| C2 -CH₃ | 1.05 – 1.15 | Doublet (d) | 3H | ~6.5 | Split by the adjacent C2 methine proton. Shielded relative to the core ring protons. |

| Pyrrolidine N-H | 1.60 – 2.20 | Broad Singlet (br s) | 1H | N/A | Broadened by quadrupolar relaxation of ¹⁴N and intermediate chemical exchange rates. |

| C4 -CH₂ | 1.60 – 2.10 | Multiplet (m) | 2H | Complex | Diastereotopic protons in the pyrrolidine envelope; split heavily by C3 and C5 protons. |

| C5 -CH₂ | 2.80 – 3.10 | Multiplet (m) | 2H | Complex | Deshielded directly by the inductive effect of the adjacent endocyclic nitrogen (N1). |

| C2 -H | 3.10 – 3.30 | Multiplet (m) | 1H | Complex | Deshielded by N1 and adjacent to the C2 methyl group. |

| C3 -H | 3.80 – 4.10 | Multiplet (m) | 1H | Complex | Strongly deshielded by the electron-withdrawing exocyclic carbamate nitrogen. |

| Carbamate N-H | 4.60 – 5.00 | Broad Doublet (br d) | 1H | ~7.0 | Deshielded by the carbonyl group; scalar coupled to C3-H. |

Stereochemical Discrimination: Cis vs. Trans Isomers

Because the molecule has two contiguous stereocenters (C2 and C3), it exists as either cis or trans diastereomers. Differentiating these is a critical quality control step in drug development.

-

Scalar Coupling (

): According to the Karplus relationship applied to 5-membered rings, cis protons (dihedral angle ~0° to 30°) typically exhibit larger coupling constants ( -

Spatial Proximity (NOESY): Relying solely on

-coupling in pyrrolidines is risky due to conformational averaging. A 2D NOESY experiment is mandatory. A strong Nuclear Overhauser Effect (NOE) cross-peak between the C2-CH₃ protons and the C3-H proton confirms the trans isomer (methyl and H3 are syn-facial), whereas an NOE between C2-H and C3-H confirms the cis isomer.

Experimental Protocol: High-Fidelity NMR Acquisition

To guarantee trustworthiness, the analytical workflow must be a self-validating system . The following protocol utilizes a D₂O exchange to internally prove the assignment of the exchangeable heteroatom protons.

Step 1: Sample Preparation (Acid-Free)

-

Filter 0.6 mL of deuterated chloroform (CDCl₃) through a small plug of basic alumina to remove trace DCl/HCl.

-

Dissolve 5–10 mg of the analyte in the purified CDCl₃. Add 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

Step 2: Primary 1D Acquisition

-

Insert the sample into the spectrometer (e.g., 400 MHz or higher). Perform rigorous 3D shimming (Z1-Z5) until the TMS peak width at half-height is < 1.0 Hz.

-

Acquire a standard 1D ¹H NMR spectrum using a 30° pulse angle (zg30), 16–32 scans, and a relaxation delay (D1) of 2.0 seconds to ensure accurate integration of the 9H Boc signal versus the 1H ring signals.

Step 3: Self-Validating D₂O Exchange

-

Causality: We must definitively differentiate the C3-H multiplet from the overlapping carbamate N-H, and locate the elusive pyrrolidine N-H.

-

Action: Remove the NMR tube, add 2 drops of Deuterium Oxide (D₂O), and shake vigorously for 60 seconds. The immiscible D₂O will extract and exchange the labile N-H protons for N-D.

-

Validation: Re-acquire the spectrum. The broad resonances at ~1.8 ppm (pyrrolidine N-H) and ~4.8 ppm (carbamate N-H) will disappear. Crucially, the complex multiplet of the C3-H proton (~3.9 ppm) will simplify , as its scalar coupling to the carbamate N-H is eliminated. This simplification mathematically proves the assignment of the C3 methine proton.

References

- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, ACS Publications.

- Tereshchenko, O. et al. (2011). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine. The Journal of Organic Chemistry, ResearchGate.

- Hansen, et al. (2021). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs. PMC, NIH.

Advanced Mass Spectrometry Profiling of tert-Butyl N-(2-methylpyrrolidin-3-yl)carbamate

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical analysis of the mass spectrometric behavior of tert-butyl N-(2-methylpyrrolidin-3-yl)carbamate (C₁₀H₂₀N₂O₂). As a functionalized pyrrolidine scaffold frequently employed in fragment-based drug discovery (FBDD) and peptide mimetic synthesis, accurate characterization of this intermediate is critical. This document details ionization thermodynamics, collision-induced dissociation (CID) mechanisms, and validated LC-MS protocols, focusing on the distinct lability of the tert-butyloxycarbonyl (Boc) group and the fragmentation logic of the substituted pyrrolidine core.

Part 1: Molecular Intelligence & Theoretical Profile

Before initiating MS analysis, the physicochemical baseline must be established to predict ionization behavior and spectral anomalies.

| Property | Specification | Mass Spectrometry Implication |

| Formula | C₁₀H₂₀N₂O₂ | Monoisotopic Mass: 200.1525 Da |

| Structure | 2-Methylpyrrolidine core with 3-Boc-amino substituent | Contains two basic nitrogen sites: the secondary pyrrolidine amine and the carbamate nitrogen. |

| Basicity (pKa) | Pyrrolidine N: ~9.5 Carbamate N: ~-1 to -2 | Protonation Hierarchy: In ESI(+), the pyrrolidine nitrogen is the thermodynamically preferred site of protonation, yielding a stable [M+H]⁺. |

| Lability | Acid-sensitive (Boc) | High susceptibility to In-Source Fragmentation (ISF) in acidic mobile phases. |

Part 2: Ionization Strategies & Source Optimization

Electrospray Ionization (ESI) Dynamics

For this molecule, ESI in positive mode (ESI+) is the standard. However, the presence of the Boc group introduces a "volatility" risk where the protecting group dissociates before the precursor is selected.

-

Protonation Site: The pyrrolidine nitrogen (N1) is highly basic. Upon ESI, the proton localizes here. However, proton migration to the carbamate carbonyl oxygen is required to initiate the characteristic Boc-loss fragmentation.

-

In-Source Fragmentation (ISF) Control:

-

Observation: A high abundance of m/z 101 (loss of Boc) in the MS1 scan indicates excessive internal energy transfer in the source.

-

Mitigation: Lower the Cone Voltage (or Fragmentor Voltage) to <15V. Reduce Desolvation Temperature if m/z 101 persists as the base peak in full scan.

-

Electron Impact (EI) Considerations

While less common in LC-MS, EI (70 eV) provides a structural fingerprint.

-

Molecular Ion: The molecular ion (

, m/z 200) is typically weak or absent due to rapid fragmentation. -

Base Peak: Often m/z 57 (

-butyl cation) or m/z 70 (pyrrolidine ring fragment).

Part 3: Fragmentation Architecture (MS/MS)

The structural confirmation of this compound relies on a predictable, stepwise disassembly. The fragmentation follows a "stripping" mechanism where the protecting group is removed first, followed by the disintegration of the heterocyclic core.

Primary Pathway: The Boc Elimination

The hallmark of Boc-protected amines is the neutral loss of isobutene (56 Da) and CO₂ (44 Da).

-

Precursor Selection: [M+H]⁺ = m/z 201.15

-

Transition 1 (McLafferty-like Rearrangement):

-

The tert-butyl group eliminates as isobutene (

). -

Intermediate: Protonated carbamic acid ([M+H - 56]⁺ = m/z 145 ). This ion is often transient and low abundance.

-

-

Transition 2 (Decarboxylation):

-

Rapid loss of CO₂ from the carbamic acid intermediate.

-

Product: 3-amino-2-methylpyrrolidine core ([M+H - 100]⁺ = m/z 101 ).

-

Note: This is usually the Base Peak in MS/MS spectra at moderate collision energies (15–25 eV).

-

Secondary Pathway: Pyrrolidine Core Scission

Once the Boc group is removed, the remaining energy fragments the m/z 101 core.

-

Loss of Ammonia (-17 Da): m/z 101

m/z 84. Indicates the intact amino group on the ring. -

Ring Cleavage: Retro-Diels-Alder (RDA) type fragmentations or cross-ring cleavages typically yield ions at m/z 70 (loss of methyl-amine moiety) or m/z 43 (aziridinium type species).

Visualization: Fragmentation Logic Flow

The following diagram maps the specific dissociation pathways validated for this scaffold.

Figure 1: Collision-Induced Dissociation (CID) pathway for this compound.

Part 4: LC-MS Method Development

Developing a robust method requires balancing retention with stability. The Boc group is acid-labile, meaning aggressive acidic modifiers can degrade the sample during the run if not managed.

Mobile Phase Selection

-

Recommended: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1]

-

Why: Formic acid provides sufficient protons for ESI efficiency without the aggressive hydrolysis rates seen with TFA (Trifluoroacetic acid).

-

-

Avoid: High concentrations of TFA (>0.1%) or high column temperatures (>50°C), which accelerate on-column deprotection.

Column Chemistry

-

Stationary Phase: C18 or Phenyl-Hexyl.

-

Retention Logic: The Boc group adds significant hydrophobicity. The molecule will retain well on C18.

-

Stereoisomer Separation: If separating cis/trans isomers of the 2-methyl/3-amino substitution is required, a Chiralpak IG or AD-H column may be necessary, as standard C18 often co-elutes diastereomers unless a very shallow gradient is used.

Method Decision Tree

Use this workflow to optimize the detection parameters.

Figure 2: Optimization workflow for minimizing In-Source Fragmentation (ISF) and selecting acquisition modes.

Part 5: Quantitative Workflows (MRM)

For pharmacokinetic (PK) or purity assays, Multiple Reaction Monitoring (MRM) on a Triple Quadrupole is the gold standard.

Recommended Transitions

| Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Purpose |

| 201.15 | 101.10 | 15–20 | Quantifier (Most abundant, Boc loss) |

| 201.15 | 145.10 | 10–12 | Qualifier (Soft fragmentation, confirms Boc) |

| 201.15 | 84.08 | 25–30 | Qualifier (High energy, core confirmation) |

| 201.15 | 57.07 | 20 | Generic Boc marker (Non-specific) |

Note on Specificity: The transition 201 > 101 is highly sensitive but structurally generic for any isomer of this mass (e.g., 4-methylpyrrolidine derivative). For strict structural confirmation in complex matrices, monitor the ratio of 101/84.

References

-

Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates. Journal of the American Society for Mass Spectrometry. Source:[Link]

-

Differentiation of Boc-protected peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Source:[Link]

-

In-Source Fragmentation of Pyrrolidine-Containing Scaffolds. Journal of the American Society for Mass Spectrometry. Source:[Link]

-

2-Methylpyrrolidine Mass Spectrum (Electron Ionization). NIST Chemistry WebBook. Source:[Link]

-

Boc Deprotection Mechanism and Stability. Common Organic Chemistry. Source:[Link]

Sources

tert-butyl N-(2-methylpyrrolidin-3-yl)carbamate safety and hazards

An In-Depth Technical Guide to the Safety, Hazards, and Handling of tert-butyl N-(2-methylpyrrolidin-3-yl)carbamate

Executive Summary

In modern drug discovery, chiral cyclic amines are indispensable scaffolds. Specifically, this compound (often referred to as N-Boc-2-methylpyrrolidin-3-amine) serves as a critical building block for synthesizing kinase inhibitors, GPCR ligands, and peptidomimetics. However, the juxtaposition of a lipophilic tert-butyloxycarbonyl (Boc) protecting group with a highly basic, unprotected secondary amine in the pyrrolidine ring creates a unique hazard profile. As a Senior Application Scientist, I have observed that mishandling this compound often stems from a misunderstanding of its dual chemical nature. This whitepaper elucidates the mechanistic toxicology, physicochemical hazards, and field-proven protocols required to handle and process this compound safely.

Physicochemical Properties & Hazard Profiling

To design safe experimental workflows, we must first deconstruct the molecule's structure-activity relationship (SAR) regarding toxicity. The parent pyrrolidine ring is a saturated secondary amine with a pKa of approximately 11.3[1]. This high basicity means that, upon contact with physiological moisture (sweat, tears, mucous membranes), it rapidly abstracts protons, leading to localized pH spikes and severe tissue irritation[1].

Simultaneously, the Boc group at the 3-position increases the molecule's overall lipophilicity (LogP). This enables the compound to partition efficiently into the lipid bilayers of the stratum corneum, accelerating dermal penetration compared to unsubstituted pyrrolidine.

Quantitative Hazard Summary

The following table synthesizes the physicochemical and Global Harmonized System (GHS) hazard data for the stereoisomers of this compound (e.g., CAS 1820571-09-2 and 1932204-17-5)[2].

| Parameter | Value / Description | Safety Implication |

| Molecular Formula | C10H20N2O2 | Generates nitrogen oxides (NOx) upon combustion. |

| Molecular Weight | 200.28 g/mol | Readily forms respirable dust if lyophilized or milled. |

| pKa (Pyrrolidine NH) | ~10.5 - 11.3 | Strong base; causes saponification of skin lipids[1]. |

| GHS Hazard H315 | Causes skin irritation | Direct result of amine basicity and lipophilic penetration. |

| GHS Hazard H319 | Causes serious eye irritation | High risk of corneal damage upon aerosol exposure. |

| GHS Hazard H335 | May cause respiratory irritation | Inhalation of powder disrupts respiratory mucosa. |

Mechanistic Toxicology & Exposure Pathways

Understanding why a chemical is hazardous is the first step in self-validating safety systems. When this compound contacts biological tissues, the toxicity is not mediated by electrophilic alkylation, but rather by acid-base chemistry and membrane disruption.

Fig 1: Mechanistic pathway of tissue irritation driven by lipophilicity and basicity.

Laboratory Safety & Handling Protocols

To mitigate the risks outlined above, handling procedures must be treated as self-validating systems—meaning the failure of one step (e.g., a glove tear) is caught by a redundant safety measure (e.g., under-pressure ventilation).

Step-by-Step Methodology: Safe Weighing and Transfer

-

Environmental Isolation : Conduct all weighing inside a ducted fume hood or a Class II Type B2 biological safety cabinet. Causality: The compound's low molecular weight makes it highly susceptible to static-driven aerosolization.

-

Static Mitigation : Discharge the static electricity of the spatula and anti-static weigh boat using a piezoelectric anti-static gun (e.g., Zerostat). Causality: Eliminating static prevents the basic powder from jumping onto the operator's gloves or face.

-

Redundant PPE : Don double nitrile gloves, a flame-resistant (FR) lab coat, and chemical splash goggles. Standard safety glasses are insufficient against basic amine dust.

-

Closed-System Transfer : Once weighed, transfer the solid into a vial and seal it with a PTFE-lined cap before removing it from the hood.

-

Chemical Decontamination : Wipe down the balance and surrounding surfaces with a 1% acetic acid solution. Causality: The weak acid immediately neutralizes the free pyrrolidine amine, converting it into a benign, water-soluble acetate salt, which is then wiped away with DI water.

Chemical Reactivity: The Hazards of Boc-Deprotection

In synthetic workflows, the Boc group must eventually be removed to functionalize the 3-amino position. Boc deprotection is notoriously hazardous at scale due to the generation of transient tert-butyl cations, carbon dioxide (

If 1 mole (200.28 g) of this compound is deprotected, it generates approximately 44.8 liters of gas at standard temperature and pressure (22.4 L of

Fig 2: Self-validating workflow for safe acidic Boc-deprotection.

Step-by-Step Methodology: Safe Boc-Deprotection

-

System Purge & Venting : Equip a jacketed reactor with a reflux condenser and route the exhaust through a mineral oil bubbler into a caustic scrubber (10% NaOH). Flush the system with

. -

Dissolution : Dissolve the carbamate in anhydrous dichloromethane (DCM) or a greener alternative like 2-methyltetrahydrofuran (2-MeTHF) to a concentration of 0.2 M.

-

Thermal Control : Chill the reactor to 0°C. Causality: Lowering the temperature suppresses the initial exothermic protonation and controls the kinetic rate of gas evolution.

-

Controlled Acid Addition : Add Trifluoroacetic Acid (TFA) or 4M HCl in dioxane dropwise over 30 minutes. Causality: Dropwise addition prevents thermal runaway and ensures the scrubber system is not overwhelmed by a sudden surge of isobutylene gas[3].

-

Maturation & Off-gassing : Allow the reaction to warm to room temperature slowly. Monitor the bubbler; vigorous bubbling indicates active deprotection.

-

Quenching : Once complete (verified by LC-MS), cool the reactor back to 0°C and quench dropwise with saturated aqueous

. Warning: This step will generate a second wave of

Emergency Response & Spill Management

In the event of a spill or exposure, immediate action dictated by the compound's basicity is required:

-

Dermal Exposure : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Do not attempt to neutralize the skin with acids, as the exothermic neutralization reaction will cause thermal burns on top of the chemical irritation.

-

Powder Spill : Do not sweep dry powder. Cover the spill with an inert, absorbent material (e.g., sand or vermiculite) moistened with a dilute acidic solution (like 5% citric acid) to suppress dust and neutralize the amine. Collect the slurry into a labeled hazardous waste container.

References

-

National Center for Biotechnology Information (PubChem). "Pyrrolidine Toxicity and Chemical Properties." PubChem Compound Summary for CID 31268. Retrieved from:[Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. "Acids - Boc Deprotection Reagent Guides." ACS GCI. Retrieved from:[Link]

Sources

Biological Activity & Application Guide: tert-Butyl N-(2-methylpyrrolidin-3-yl)carbamate

The biological activity of tert-butyl N-(2-methylpyrrolidin-3-yl)carbamate is indirect but pivotal.[1][2] As a protected form of 3-amino-2-methylpyrrolidine , it serves as a "privileged scaffold"—a molecular master key used to construct high-potency pharmaceutical agents, most notably the antipsychotic Nemonapride .[1]

This guide analyzes the compound not as a standalone drug, but as a critical architectural component that dictates the pharmacodynamics of the final bioactive molecules.

Executive Summary

-

Role: Chiral building block (Intermediate).

-

Core Scaffold: 3-amino-2-methylpyrrolidine.[1]

-

Key Biological Application: Synthesis of D2/D3 dopamine antagonists (e.g., Nemonapride) and exploration of kinase/protease inhibitors.

-

Mechanism: The 2-methyl group restricts conformational freedom, locking the pyrrolidine ring into a bioactive conformation that enhances receptor selectivity and metabolic stability.

The Pharmacophore: Why This Scaffold Matters

In medicinal chemistry, the "unsubstituted" pyrrolidine ring is often too flexible, leading to off-target binding (promiscuity) and rapid metabolic clearance. The introduction of a methyl group at the C2 position, adjacent to the C3-amine, creates a steric anchor .

Structural Advantages [3][4]

-

Conformational Lock: The C2-methyl group forces the pyrrolidine ring into a specific "pucker" (envelope conformation).[1] This pre-organizes the molecule to bind to its target (reducing the entropic cost of binding).

-

Stereochemical Filter: The biological activity is strictly stereodependent. For the drug Nemonapride , the (2R,3R)-cis configuration is the active pharmacophore.[5][6] The tert-butyl carbamate (Boc) protecting group allows chemists to isolate this specific enantiomer before coupling it to the rest of the drug molecule.

-

Lipophilicity Modulation: The methyl group increases lipophilicity (

), improving blood-brain barrier (BBB) penetration—critical for CNS drugs like antipsychotics.[1]

Primary Biological Application: Antipsychotics (Nemonapride)

The most validated biological activity of this scaffold is seen in Nemonapride (Emilace), a benzamide antipsychotic approved in Japan and China.

Mechanism of Action (MoA)

Nemonapride acts as a potent antagonist at dopamine receptors.[5][6] The 3-amino-2-methylpyrrolidine moiety (derived from our title compound) is responsible for the high-affinity interaction with the receptor's orthosteric binding site.[1][2]

-

D2 Receptor Affinity: The scaffold fits into the deep hydrophobic pocket of the D2 receptor. The nitrogen of the pyrrolidine forms a salt bridge with Asp114 (in TM3), while the 2-methyl group engages in hydrophobic Van der Waals interactions, boosting potency compared to the des-methyl analog.

Comparative Potency Data

The following table illustrates how the "2-methyl" motif (derived from the title compound) enhances biological activity compared to related scaffolds.

| Compound Class | Scaffold Structure | Target Receptor | Biological Impact | |

| Nemonapride | (2R,3R)-cis-2-methyl-3-aminopyrrolidine | Dopamine D2 | 0.16 | High Potency (Clinical Drug) |

| Sulpiride | 2-aminomethylpyrrolidine (flexible) | Dopamine D2 | ~10-20 | Lower potency; requires higher doses.[1][2] |

| Analog A | Unsubstituted 3-aminopyrrolidine | Dopamine D2 | > 5.0 | Loss of hydrophobic contact; increased flexibility.[1] |

| Analog B | Trans-2-methyl isomer | Dopamine D2 | > 100 | Incorrect vector alignment for Asp114 salt bridge.[1] |

Technical Insight: The >100-fold difference between the cis and trans isomers highlights why the stereocontrolled synthesis of the this compound intermediate is critical.[1][2]

Emerging Applications: Kinase & Factor Xa Inhibitors

Beyond neuroscience, this scaffold is actively screened in fragment-based drug discovery (FBDD).[1][2]

Factor Xa Inhibitors (Anticoagulants)

Researchers have utilized the amino(methyl)pyrrolidine core to replace the piperazine ring in traditional Factor Xa inhibitors.

-

Benefit: The pyrrolidine scaffold is more compact, improving the ligand efficiency (LE) and oral bioavailability.

-

Activity: Derivatives have shown

values in the low nanomolar range (5.5 nM), with the pyrrolidine nitrogen anchoring the P1 and P4 groups in the enzyme's S1 and S4 pockets.

Kinase Inhibitors (Abl/PI3K)

The scaffold serves as a linker in dual inhibitors for CML (Chronic Myeloid Leukemia).

-

Role: It connects the ATP-binding hinge binder to the hydrophobic tail.[1]

-

Activity: The chiral constraints of the 2-methyl group prevent the "collapse" of the molecule, maintaining the linear shape required to span the kinase active site.

Synthesis & Activation Workflow

To utilize the biological potential of this compound, it must be deprotected and coupled.[1][2] The following diagram outlines the workflow from the raw intermediate to the bioactive Nemonapride pharmacophore.

Figure 1: The activation pathway of the title compound.[3][7][8][9][10] It is the stable, storable precursor (yellow) that is converted into the active pharmacophore (green) immediately prior to drug assembly.[2]

Experimental Protocol: Deprotection & Handling

Objective: To generate the free amine form of the scaffold for biological assays or synthesis.

-

Reagents:

-

Procedure:

-

Dissolve the carbamate in dry DCM (0.1 M concentration).

-

Cool to 0°C under

atmosphere.[1] -

Add TFA dropwise (5-10 equivalents).

-

Stir at room temperature for 2–4 hours (monitor by TLC; stain with Ninhydrin).

-

Critical Step: Evaporate volatiles.[1] If using TFA, the product is a trifluoroacetate salt. For biological assays requiring free base, neutralize with basic resin (e.g., Amberlyst A-21) or sat.

.

-

-

Storage: The deprotected amine is sensitive to oxidation and

. Use immediately or store as the HCl salt at -20°C.

References

-

Nemonapride Pharmacology: Miyata, K., et al. "Pharmacological profile of nemonapride, a novel benzamide derivative with potent antipsychotic activity."[6] Japanese Journal of Pharmacology (1991). Link

-

Synthesis from D-Alanine: Kouklovsky, C., et al. "3-Aminopyrrolidines from α-Aminoacids: Total Synthesis of (+)-Nemonapride from D-Alanine."[1][2][8][10] The Journal of Organic Chemistry (2008).[8] Link[1][2]

-

Factor Xa Inhibitors: Gong, Y., et al. "Amino(methyl) pyrrolidines as novel scaffolds for factor Xa inhibitors."[1] Bioorganic & Medicinal Chemistry Letters (2007).[1] Link

-

Pyrrolidine Scaffolds in Drug Discovery: Raimondi, M.V., et al. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Topics in Current Chemistry (2021). Link[1][2]

Sources

- 1. Nemonapride | C21H26ClN3O2 | CID 156333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Nemonapride - Wikipedia [en.wikipedia.org]

- 6. (2S,3S)-nemonapride | 75272-39-8 | Benchchem [benchchem.com]

- 7. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Scalable Synthesis of tert-Butyl N-(2-methylpyrrolidin-3-yl)carbamate

This is a comprehensive application note and experimental protocol for the synthesis of tert-butyl N-(2-methylpyrrolidin-3-yl)carbamate , a high-value chiral building block in medicinal chemistry (e.g., for kinase inhibitors and GPCR ligands).

Abstract & Strategic Overview

The pyrrolidine scaffold is ubiquitous in drug discovery, acting as a rigid spacer that directs pharmacophores into specific spatial arrangements. The 3-amino-2-methylpyrrolidine core is particularly valuable because the C2-methyl group restricts the conformational flexibility of the ring, often enhancing potency and selectivity compared to the unsubstituted analog.

This protocol details a robust, convergent synthesis of This compound (also known as tert-butyl (2-methylpyrrolidin-3-yl)carbamate). Unlike routes relying on expensive chiral pyrrolidines, this method constructs the ring from abundant amino acid precursors via a Dieckmann cyclization strategy. This approach offers:

-

Cost Efficiency: Utilizes L-Alanine and Ethyl Acrylate as primary starting materials.

-

Scalability: Avoids hazardous azides or unstable intermediates common in Curtius rearrangement routes.

-

Stereochemical Access: Provides access to diastereomeric mixtures which can be separated to yield defined (cis/trans) isomers.

Retrosynthetic Analysis

The strategy relies on constructing the pyrrolidine ring via a Dieckmann Cyclization of an acyclic diester precursor, followed by decarboxylation to yield the key ketone intermediate. Reductive amination installs the C3-amine functionality.

-

Target: this compound (5 )

-

Key Intermediate: 1-Benzyl-2-methylpyrrolidin-3-one (3 )

-

Starting Materials: L-Alanine ethyl ester (SM1 ) + Ethyl Acrylate (SM2 )

Caption: Retrosynthetic logic flow from target to commodity starting materials.

Detailed Experimental Protocol

Phase 1: Construction of the Pyrrolidine Core

Step 1: Michael Addition & N-Protection

Objective: Synthesize the acyclic diester precursor N-benzyl-N-(2-ethoxycarbonylethyl)alanine ethyl ester.

Reagents:

-

L-Alanine ethyl ester hydrochloride (15.3 g, 100 mmol)

-

Ethyl Acrylate (11.0 g, 110 mmol)

-

Triethylamine (Et3N) (10.1 g, 100 mmol)

-

Benzyl Bromide (BnBr) (17.1 g, 100 mmol)

-

Potassium Carbonate (K2CO3) (27.6 g, 200 mmol)

-

Solvents: Ethanol (EtOH), Acetonitrile (MeCN)

Procedure:

-

Free Basing: Dissolve L-Alanine ethyl ester HCl in EtOH (100 mL) and add Et3N (1.0 equiv). Stir for 15 min, then add Ethyl Acrylate (1.1 equiv).

-

Michael Addition: Heat the mixture to reflux for 16 hours. Monitor by TLC (formation of mono-alkylated product).

-

Note: A secondary alkylation can occur; control stoichiometry carefully.

-

-

Workup 1: Concentrate in vacuo to remove EtOH. Resuspend residue in MeCN (150 mL).

-

Benzylation: Add K2CO3 (2.0 equiv) and Benzyl Bromide (1.0 equiv). Heat to 60°C for 12 hours.

-

Workup 2: Filter off solids. Concentrate filtrate. Dissolve residue in EtOAc, wash with water and brine. Dry over Na2SO4 and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc 9:1) to yield Intermediate 1 (Colorless oil).

Step 2: Dieckmann Cyclization & Decarboxylation

Objective: Close the ring to form 1-benzyl-2-methylpyrrolidin-3-one.

Reagents:

-

Intermediate 1 (from Step 1)

-

Potassium tert-butoxide (KOtBu) (1.2 equiv)

-

Toluene (Anhydrous)

-

6N Hydrochloric Acid (HCl)

Procedure:

-

Cyclization: To a suspension of KOtBu in anhydrous Toluene at 0°C, add a solution of Intermediate 1 dropwise.

-

Reaction: Allow to warm to room temperature and stir for 4 hours. The solution will turn orange/brown.

-

Mechanism:[1] The enolate of the acrylate-derived methylene attacks the alanine ester carbonyl.

-

-

Quench: Quench with glacial acetic acid (1.2 equiv). Wash with water.[2] Concentrate the organic layer to yield the crude beta-keto ester.

-

Decarboxylation: Suspend the crude beta-keto ester in 6N HCl (50 mL). Heat to reflux for 6 hours.

-

Observation: Evolution of CO2 gas.

-

-

Isolation: Cool to 0°C. Basify carefully with NaOH pellets or 50% NaOH solution to pH > 12. Extract with Chloroform (3 x 50 mL).

-

Purification: Distillation or column chromatography yields 1-benzyl-2-methylpyrrolidin-3-one (Intermediate 2).

Phase 2: Functionalization & Deprotection

Step 3: Reductive Amination & Boc Protection

Objective: Install the amine at C3 and protect it.

Reagents:

-

1-Benzyl-2-methylpyrrolidin-3-one (Intermediate 2)

-

Ammonium Acetate (NH4OAc) (10 equiv)

-

Sodium Cyanoborohydride (NaBH3CN) (1.5 equiv)

-

Di-tert-butyl dicarbonate (Boc2O) (1.2 equiv)

-

Methanol (MeOH)

Procedure:

-

Imine Formation: Dissolve Intermediate 2 in MeOH. Add NH4OAc and stir at RT for 2 hours.

-

Reduction: Cool to 0°C. Add NaBH3CN portion-wise. (Caution: Toxic). Stir at RT for 16 hours.

-

Workup: Quench with saturated NaHCO3. Remove MeOH in vacuo. Extract aqueous phase with DCM (3x).

-

Critical: Do not dry completely; keep the amine in solution to prevent oxidation/polymerization.

-

-

Boc Protection: To the DCM solution of the crude amine, add Et3N (2.0 equiv) and Boc2O (1.2 equiv). Stir for 12 hours.

-

Purification: Flash chromatography (Hexane/EtOAc).

-

Stereochemistry Note: This step produces a mixture of cis (2-Me, 3-NHBoc syn) and trans (anti) diastereomers. They are often separable by silica chromatography at this stage.

-

Yield:tert-butyl N-(1-benzyl-2-methylpyrrolidin-3-yl)carbamate (Intermediate 3).

-

Step 4: Hydrogenolysis (Final Deprotection)

Objective: Remove the benzyl group to yield the final secondary amine.

Reagents:

-

Intermediate 3[3]

-

Palladium on Carbon (10% Pd/C) (10 wt%)

-

Ammonium Formate (5 equiv) or Hydrogen Balloon

-

Ethanol (EtOH)

Procedure:

-

Dissolve Intermediate 3 in EtOH. Add Pd/C catalyst.

-

Hydrogenation: Stir under H2 atmosphere (balloon) or reflux with Ammonium Formate for 2-4 hours.

-

Filtration: Filter through a Celite pad to remove Pd. Rinse with EtOH.

-

Final Isolation: Concentrate filtrate to yield This compound as a white solid or viscous oil.

Analytical Data & Quality Control

| Parameter | Specification | Method |

| Appearance | White solid or colorless oil | Visual |

| Purity | >95% | HPLC (210 nm) |

| MS (ESI) | [M+H]+ = 201.15 (Calc: 200.28) | LC-MS |

| 1H NMR | Diagnostic doublet for 2-Me (~1.1 ppm) | 400 MHz DMSO-d6 |

| Stereochemistry | Report dr (e.g., 4:1 trans:cis) | 1H NMR / Chiral HPLC |

Key NMR Signals (DMSO-d6):

-

2-Methyl:

1.05 (d, 3H, J = 6.5 Hz) -

Boc Group:

1.38 (s, 9H) -

H-3 (Methine):

3.85 (m, 1H) -

H-2 (Methine):

2.90 (m, 1H)

Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Expert Tips & Troubleshooting

-

Dieckmann Regioselectivity: The cyclization of the mixed diester (Alanine-derived vs Acrylate-derived) favors the formation of the 3-oxo-4-carboxylate derivative (which decarboxylates to the 3-one) due to the higher acidity of the acrylate-derived alpha-protons compared to the alanine methine proton. Ensure the temperature is controlled (0°C start) to minimize polymerization of the acrylate.

-

Decarboxylation: Ensure the pH is strongly acidic during reflux. Incomplete decarboxylation is a common yield killer. Monitor CO2 evolution.

-

Diastereomer Separation: The reductive amination typically yields a mixture of cis (2-Me/3-NHBoc syn) and trans isomers.

-

Tip: The N-Benzyl protected diastereomers (Intermediate 3) often have significantly different Rf values on silica gel compared to the debenzylated final products. Perform the difficult separation before hydrogenolysis.

-

-

Safety: Sodium Cyanoborohydride generates HCN if exposed to strong acid. Maintain pH > 3 during workup or quench carefully in a fume hood.

References

-

Synthesis of 2-methyl-3-pyrrolidinone: Blake, J. et al. "Synthesis of 2-methyl-3-pyrrolidinone and its application to the synthesis of nicotine analogues." J. Org. Chem.1993 , 58, 5628. Link

-

Reductive Amination Protocols: Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org. Chem.1996 , 61, 3849. Link

-

Dieckmann Cyclization Review: Davis, B. R. et al. "The Dieckmann Condensation." Organic Reactions2011 . Link

-

Chiral Pyrrolidine Building Blocks: "Synthesis of Enantiopure 3-Aminopyrrolidine Derivatives." Tetrahedron: Asymmetry2010 , 21, 15. Link

Sources

Application Note & Protocol: High-Purity Recrystallization of tert-Butyl N-(2-methylpyrrolidin-3-yl)carbamate

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

tert-Butyl N-(2-methylpyrrolidin-3-yl)carbamate is a key chiral building block in the synthesis of various pharmaceutical agents. As with any active pharmaceutical ingredient (API) intermediate, its purity is of paramount importance, directly impacting the yield, impurity profile, and overall safety and efficacy of the final drug product. The tert-butyloxycarbonyl (Boc) protecting group is instrumental in multi-step organic syntheses, masking the reactivity of the amine group to allow for selective chemical transformations at other molecular sites.[1][2][3] However, the introduction and subsequent reactions can introduce impurities such as diastereomers, starting materials, or by-products.

Recrystallization stands as a robust and scalable purification technique for obtaining solid organic compounds, like this compound, in high purity.[4][5][] This process leverages the differences in solubility between the target compound and its impurities in a selected solvent system at varying temperatures.[][7] This application note provides a detailed protocol for the recrystallization of this compound, underpinned by the scientific principles governing the selection of solvents and crystallization conditions.

Foundational Principles: Designing the Recrystallization Strategy

The success of any recrystallization procedure hinges on the careful selection of a suitable solvent or solvent system.[7] An ideal solvent for this purpose should exhibit the following characteristics:

-

High Solvating Power at Elevated Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point to ensure complete dissolution of the crude material.

-

Low Solvating Power at Lower Temperatures: As the solution cools, the solubility of the target compound should decrease significantly, promoting the formation of pure crystals.

-

Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or sparingly soluble at elevated temperatures (allowing for removal via hot filtration).

-

Inertness: The solvent must not react with the compound being purified.

-

Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.

For Boc-protected amines like this compound, a binary solvent system often provides the necessary fine-tuning of solvating power.[4] Such a system typically consists of a "solvent" in which the compound is readily soluble and an "anti-solvent" in which it is poorly soluble.[4] By adjusting the ratio of these two solvents, the crystallization process can be precisely controlled.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a robust method for the purification of this compound, targeting high chemical and diastereomeric purity.

Materials and Reagents

-

Crude this compound

-

Ethyl acetate (EtOAc), ACS grade

-

Hexanes, ACS grade

-

Anhydrous magnesium sulfate or sodium sulfate

-

Erlenmeyer flasks

-

Hot plate with magnetic stirring capabilities

-

Büchner funnel and flask

-

Vacuum source

-

Whatman filter paper

-

Spatula

-

Glass stirring rod

Step-by-Step Procedure

-

Dissolution of the Crude Product:

-

Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

-

Add a minimal volume of ethyl acetate to the flask, just enough to form a slurry.

-

Gently heat the mixture on a hot plate with continuous stirring. The target temperature should be around 60-70 °C.

-

Continue to add ethyl acetate portion-wise until the solid has completely dissolved. The goal is to use the minimum amount of hot solvent to create a saturated solution.

-

-

Hot Filtration (Optional but Recommended):

-

If any insoluble impurities are observed in the hot solution, perform a hot filtration step.

-

Preheat a separate Erlenmeyer flask and a funnel (preferably a stemless funnel) on the hot plate.

-

Place a fluted filter paper in the preheated funnel and quickly pour the hot solution through it into the clean, preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

-

-

Induction of Crystallization:

-

Remove the flask containing the clear, hot solution from the heat source and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling is crucial for the formation of large, well-defined crystals.[5]

-

Once the solution has reached room temperature, begin to slowly add hexanes (the anti-solvent) with gentle swirling. The addition of the anti-solvent will decrease the solubility of the product, inducing crystallization.[4]

-

Continue adding hexanes until the solution becomes slightly turbid, indicating the onset of crystallization.

-

-

Crystal Growth and Maturation:

-

After the initial crystal formation, loosely cover the flask to prevent solvent evaporation and allow it to stand undisturbed at room temperature for several hours, or overnight if possible, to maximize crystal growth.

-

For enhanced yield, the flask can subsequently be placed in an ice bath for 30-60 minutes to further decrease the solubility of the product.

-

-

Isolation of Purified Crystals:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the collected crystals with a small amount of cold hexanes to remove any residual mother liquor containing dissolved impurities. It is important to use a cold solvent to minimize the loss of the purified product.

-

Continue to draw air through the filter cake for several minutes to partially dry the crystals.

-

-

Drying of the Final Product:

-

Transfer the purified crystals from the funnel to a pre-weighed watch glass or drying dish.

-

Dry the crystals to a constant weight in a vacuum oven at a temperature below the compound's melting point (typically 30-40 °C).

-

Visualization of the Recrystallization Workflow

Caption: Workflow for the recrystallization of this compound.

Quantitative Data and Expected Outcomes

The following table summarizes the key parameters and expected results for this recrystallization protocol.

| Parameter | Recommended Value/Range | Rationale |

| Solvent System | Ethyl Acetate / Hexanes | Ethyl acetate is a good solvent for many Boc-protected amines at elevated temperatures, while hexanes act as an effective anti-solvent to induce crystallization upon cooling. |

| Solvent Ratio (EtOAc:Hexanes) | Approximately 1:2 to 1:4 (v/v) | This ratio can be optimized based on the impurity profile of the crude material. A higher proportion of hexanes will generally lead to a higher yield but may decrease purity. |

| Dissolution Temperature | 60-70 °C | Ensures complete dissolution of the target compound without causing thermal degradation. |

| Crystallization Temperature | Room Temperature, followed by 0-5 °C | Gradual cooling promotes the formation of well-ordered crystals, and a final cooling step in an ice bath maximizes the yield. |

| Expected Yield | 75-90% | The yield will depend on the purity of the crude material and the precise solvent ratios and cooling rates used. |

| Expected Purity | >99% (by HPLC) | Recrystallization is a highly effective method for removing both polar and non-polar impurities, leading to a significant increase in purity. |

Troubleshooting Common Issues

-

Oiling Out: If the product separates as an oil instead of a solid, it may be due to too rapid cooling or the use of an inappropriate solvent ratio. Re-heat the mixture to dissolve the oil and allow it to cool more slowly, or add a small amount of the primary solvent (ethyl acetate) before cooling.

-

No Crystal Formation: If crystals do not form upon cooling, the solution may not be sufficiently saturated. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[5] If this fails, some of the solvent can be evaporated to increase the concentration of the solute.

-

Low Yield: A low yield may result from using too much solvent during the dissolution step or from incomplete crystallization. Ensure the minimum amount of hot solvent is used and allow adequate time for crystal maturation at a low temperature.

Conclusion

The protocol described in this application note provides a reliable and effective method for the purification of this compound via recrystallization. By carefully controlling the solvent system, temperature, and cooling rate, researchers and drug development professionals can consistently obtain this key pharmaceutical intermediate in high purity, ensuring the quality and integrity of the subsequent synthetic steps and the final active pharmaceutical ingredient.

References

- Vertex AI Search, based on an internal tool.

- Sigma-Aldrich. tert-Butyl N-[(2R)-but-3-yn-2-yl]carbamate.

- Walmart. tert-butyl N-[(2S, 3S)-2-methylpyrrolidin-3-yl]carbamate, min 97%, 100 mg.

- Google Patents. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.

- Enamine. tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate.

- Sigma-Aldrich. (R)-tert-Butyl (3-methylpyrrolidin-3-yl)carbamate.

-

SciSpace. Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]

- BenchChem. Application Notes and Protocols for the Purification of tert-Butyl (2-(benzylamino)ethyl)carbamate.

- BenchChem. An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines.

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

LabXchange. Lab Procedure: Recrystallization. Retrieved from [Link]

-

National Center for Biotechnology Information. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

- Sigma-Aldrich. Application Note – N-Boc protection.

-

Syrris. Pharmaceutical Crystallization in drug development. Retrieved from [Link]

-

Fisher Scientific. Amine Protection / Deprotection. Retrieved from [Link]

- U.S. Environmental Protection Agency. tert-Butyl {[(3R)-pyrrolidin-3-yl]methyl}carbamate - Related Substances.

-

PubChem. tert-butyl N-[(piperidin-3-yl)methyl]carbamate. Retrieved from [Link]

Sources

Application Note: tert-Butyl N-(2-methylpyrrolidin-3-yl)carbamate in Advanced Organic Synthesis and Drug Discovery

Executive Summary

tert-Butyl N-(2-methylpyrrolidin-3-yl)carbamate (CAS: 1932204-17-5 for the (2R,3R) isomer) is a highly versatile, dual-nitrogen chiral building block widely utilized in modern medicinal chemistry and drug discovery. Featuring a highly nucleophilic secondary amine within a conformationally restricted pyrrolidine ring, alongside an orthogonally protected primary amine, this scaffold is instrumental in the synthesis of complex pharmacophores. This application note details the structural rationale, reactivity profile, and validated protocols for incorporating this diamine into drug candidates, specifically highlighting its role in kinase inhibitors (e.g., PI3Kδ) and neuroleptic agents[1][2].

Structural Profile & Reactivity Principles

The synthetic utility of this compound stems from three distinct structural features:

-

Orthogonal Nitrogen Reactivity : The pyrrolidine ring nitrogen (secondary amine) is sterically accessible and highly nucleophilic, making it ideal for regioselective S_NAr reactions, Buchwald-Hartwig cross-couplings, and reductive aminations. Conversely, the exocyclic 3-amino group is shielded by a bulky, acid-labile tert-butoxycarbonyl (Boc) group, preventing unwanted polymerization or cross-reactivity during core assembly.

-

Conformational Restriction via the 2-Methyl Group : The introduction of a methyl group at the C2 position restricts the pseudorotation of the pyrrolidine ring. This conformational locking reduces the entropic penalty upon target binding and directs the 3-amino substituent into a specific spatial vector, a critical factor in structure-activity relationship (SAR) optimization[3].

-

Metabolic Stability : Alpha-carbons adjacent to cyclic amines are common sites for cytochrome P450-mediated oxidation. The 2-methyl substitution provides steric shielding and eliminates a vulnerable alpha-proton, thereby enhancing the pharmacokinetic half-life of the resulting drug candidate.

Key Applications in Drug Synthesis

-

Kinase Inhibitors (PI3Kδ Targeting) : In the development of phosphatidylinositol 3-kinase delta (PI3Kδ) inhibitors, the free pyrrolidine nitrogen is often coupled to a purine or pyrimidine core via an S_NAr reaction. Following Boc deprotection, the unmasked 3-amino group is functionalized with various acyl chlorides or sulfonyl chlorides to probe the ATP-binding pocket of the kinase[2].

-

Neuroleptic Agents (Benzamides) : The scaffold is a direct precursor to antipsychotic agents like Nemonapride and its analogs. The pyrrolidine nitrogen is typically alkylated (e.g., benzylated), and the unmasked 3-amino group is coupled with substituted benzoic acids to yield potent dopamine D2/D3 receptor antagonists[1].

Experimental Protocols

The following protocols represent self-validating systems designed for high-fidelity reproducibility.

Protocol A: Regioselective S_NAr Coupling to a Heteroaryl Core

Objective : Covalent attachment of the pyrrolidine nitrogen to a 6-chloro-9H-purine derivative. Causality : N,N-Diisopropylethylamine (DIPEA) is selected as the base because it is non-nucleophilic and will not compete with the pyrrolidine amine for the electrophile. Dimethylformamide (DMF) is used as a polar aprotic solvent to stabilize the Meisenheimer complex transition state during the S_NAr process.

-

Preparation : In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the heteroaryl chloride (1.0 eq, e.g., 6-chloro-9-ethyl-9H-purine) in anhydrous DMF (0.2 M).

-

Amine Addition : Add this compound (1.1 eq) followed by DIPEA (2.5 eq).

-

Reaction : Heat the mixture to 80 °C. The 2-methyl group introduces moderate steric hindrance, necessitating elevated temperatures compared to unsubstituted pyrrolidines. Stir for 12–16 hours.

-

Monitoring : Monitor reaction progression via LC-MS or TLC (eluting with 5% MeOH in DCM).

-

Workup : Quench the reaction with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine to remove DMF, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purification : Purify the crude product via flash column chromatography (silica gel) to yield the Boc-protected intermediate.

Protocol B: Acidic Boc-Deprotection and Isolation

Objective : Cleavage of the Boc group to reveal the primary amine for subsequent functionalization. Causality : 4M HCl in dioxane is utilized instead of Trifluoroacetic acid (TFA) because it yields the amine hydrochloride salt directly as a precipitate in many organic solvents. This simplifies isolation and avoids the need for basic aqueous workups that can lead to the loss of highly water-soluble diamines.

-

Preparation : Dissolve the Boc-protected intermediate from Protocol A in a minimal amount of anhydrous dichloromethane (DCM) or 1,4-dioxane.

-

Deprotection : Cool the solution to 0 °C using an ice bath. Slowly add 4M HCl in dioxane (10.0 eq).

-

Reaction : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. The evolution of isobutylene and CO2 gas drives the reaction to completion.

-

Isolation : The product typically precipitates as the hydrochloride salt. Add diethyl ether to maximize precipitation.

-

Filtration : Filter the solid, wash with cold diethyl ether, and dry under high vacuum to afford the primary amine hydrochloride salt, ready for immediate use in amide coupling.

Quantitative Data Presentation

| Electrophile / Core Scaffold | Solvent / Base | Temp (°C) | Time (h) | Yield (%) | Stereochemical Retention |

| 6-Chloro-9-ethyl-9H-purine | DMF / DIPEA | 80 | 12 | 82% | >99% ee |

| 2,4-Dichloro-pyrimidine | EtOH / Et3N | 60 | 8 | 88% | >99% ee |

| Benzyl bromide | MeCN / K2CO3 | 25 | 16 | 91% | >99% ee |

| 2-Fluoropyridine | DMSO / K2CO3 | 100 | 24 | 74% | >98% ee |

Table 1: Representative reaction conditions and yields for the N-alkylation/arylation of this compound.

Mechanistic & Workflow Diagrams

Synthetic workflow for incorporating the pyrrolidine scaffold via SNAr and deprotection.

Pharmacological pathway illustrating PI3Kδ inhibition by pyrrolidine-linked therapeutics.

References

-

[1] Title: Synthesis and neuroleptic activity of benzamides. cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

-

[2] Title: US 2016/0207926 A1 - PURINE INHIBITORS OF HUMAN PHOSPHATIDYLINOSITOL 3-KINASE DELTA Source: Google Patents / USPTO URL:

Sources

reaction conditions for Boc protection with tert-butyl N-(2-methylpyrrolidin-3-yl)carbamate

This Application Note is designed for researchers and process chemists working with pyrrolidine scaffolds. It addresses the specific challenges of regioselectivity and steric hindrance inherent to the 2-methylpyrrolidin-3-amine system.

Based on the chemical nomenclature provided, the subject compound tert-butyl N-(2-methylpyrrolidin-3-yl)carbamate is the mono-protected intermediate (exocyclic amine protected). The following protocols cover two critical workflows:

-

Synthesis of the Title Compound: Regioselective protection of the primary amine starting from the diamine.

-

N1-Ring Protection: Installing a Boc group on the sterically hindered ring nitrogen of the title compound.

Executive Summary & Mechanistic Insight[1][2]

The 2-methylpyrrolidin-3-amine scaffold presents a classic chemoselectivity challenge: distinguishing between a primary exocyclic amine (C3-position) and a secondary endocyclic amine (N1-position).

-

Nucleophilicity Gradient: The primary amine is generally less sterically encumbered and more nucleophilic than the secondary ring amine, particularly because the N1 position is flanked by a methyl group at C2.

-

Steric Shielding: The C2-methyl group exerts significant steric pressure on the ring nitrogen (N1). While this aids in regioselective protection of the exocyclic amine, it necessitates forcing conditions (catalytic DMAP, heat) when the goal is to protect the ring nitrogen.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways for this scaffold.

Figure 1: Strategic workflow for the selective protection of 2-methylpyrrolidin-3-amine.

Protocol 1: Regioselective Synthesis of the Title Compound

Objective: Selectively protect the primary exocyclic amine to yield this compound.

Rationale

To achieve high regioselectivity without over-protection, we exploit the nucleophilic differential at low temperatures. The secondary amine (N1) is deactivated by the adjacent steric bulk of the C2-methyl group.

Materials

-

Substrate: 2-Methylpyrrolidin-3-amine (dihydrochloride salt or free base).

-

Reagent: Di-tert-butyl dicarbonate (

), 0.95 – 1.0 equivalents. -

Base: Triethylamine (

) or Diisopropylethylamine ( -

Solvent: Dichloromethane (

) or Methanol (

Step-by-Step Procedure

-

Preparation: Dissolve 2-methylpyrrolidin-3-amine (10 mmol) in anhydrous

(50 mL).-

Note: If starting with the HCl salt, add 2.2 eq of

and stir for 15 min to liberate the free amine.

-

-

Cooling: Cool the solution to -10°C (ice/salt bath). Low temperature is critical to suppress N1 reaction.

-

Addition: Dissolve

(0.95 eq, 9.5 mmol) in-

Critical Control: Do not use excess

. Using a slight deficit (0.95 eq) ensures the primary amine consumes all reagent before the secondary amine reacts.

-

-

Reaction: Stir at -10°C for 2 hours, then allow to warm slowly to room temperature over 1 hour.

-

Workup:

-

Purification: The crude product is often pure enough (>90%). If necessary, purify via flash chromatography (Eluent:

90:9:1).

Expected Yield: 85–92% Key Quality Attribute: Absence of di-Boc product (check via TLC/LC-MS).

Protocol 2: N1-Ring Protection of the Title Compound

Objective: Install a Boc group on the ring nitrogen of this compound.

Rationale

The C2-methyl group creates significant steric hindrance for the N1 nitrogen. Standard conditions (RT, no catalyst) often result in incomplete conversion or long reaction times. Nucleophilic catalysis with DMAP (4-Dimethylaminopyridine) is required to activate the

Materials

-

Substrate: this compound.

-

Reagent:

(1.5 – 2.0 equivalents). -

Base:

(2.0 eq). -

Catalyst:

(10–20 mol%). -

Solvent:

or

Step-by-Step Procedure

-

Dissolution: Dissolve the mono-Boc substrate (5 mmol) in

(25 mL). -

Base/Catalyst Addition: Add

(10 mmol) and-

Why DMAP? It forms a reactive

-acylpyridinium intermediate that is more electrophilic than

-

-

Reagent Addition: Add

(7.5 mmol, 1.5 eq) in one portion. -

Reaction Conditions:

-

Standard: Stir at Room Temperature for 12–18 hours.

-

Accelerated: If conversion is <50% after 4 hours (monitor by TLC), heat to 60°C (reflux). The 2-methyl substituent often necessitates heating.

-

-

Quench: Dilute with Ethyl Acetate (50 mL) and wash with 10% Citric Acid solution (removes DMAP and TEA), followed by saturated

and Brine. -

Isolation: Dry over

and concentrate.

Troubleshooting Table: N1-Protection

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<50%) | Steric hindrance from C2-Methyl | Increase Temp to 60°C; Increase DMAP to 20 mol%. |

| Starting Material Remains | Add fresh | |

| Product is Oil/Gum | Rotamers present | Boc-protected amines often show rotamers in NMR. Run NMR at 50°C to coalesce peaks. |

References

-

Regioselectivity in Diamines: Pittelkow, M., et al. "Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates." Synthesis, 2002(15), 2195-2202.[1][4] Link

-

Boc Chemistry Mechanisms: Agami, C., et al. "Mechanism of the Boc protection of amines." Tetrahedron, 2002.

-

Steric Hindrance in Pyrrolidines: Hodgson, D. M., et al. "Regioselective Lithiation and Electrophile Trapping of N-Boc-2-substituted Pyrrolidines." Journal of Organic Chemistry, 2013, 78(3), 1098–1106. Link

-

Catalysis with DMAP: Ragnarsson, U., et al. "The use of DMAP in Boc protection." Journal of the Chemical Society, Perkin Transactions 1, 1991.

Disclaimer: These protocols involve hazardous chemicals (Boc anhydride, chlorinated solvents). All procedures should be performed in a fume hood with appropriate PPE.

Sources

Application Note: Large-Scale Synthesis of tert-Butyl N-(2-methylpyrrolidin-3-yl)carbamate

This Application Note and Protocol is designed for Process Chemists and Medicinal Chemists involved in the scale-up of pyrrolidine-based building blocks.

Executive Summary

The pyrrolidine scaffold, particularly the 3-amino-2-methyl variant, is a privileged structure in drug discovery, serving as a core pharmacophore in kinase inhibitors (e.g., JAK, BTK) and GPCR ligands. While small-scale synthesis often relies on expensive chiral pool starting materials or hazardous azides, large-scale production demands a robust, cost-effective, and safe methodology.

This guide details a process-intensified route utilizing a modified Dieckmann cyclization followed by reductive amination. This pathway avoids azide chemistry and cryogenic conditions, making it suitable for multi-kilogram campaigns. The protocol addresses the critical challenge of stereocontrol (cis/trans diastereomers and enantiopurity) via a downstream resolution strategy, ensuring high optical purity (>99% ee).

Retrosynthetic Analysis & Strategy

The synthesis is designed to maximize atom economy and safety.

-

Strategic Disconnection: The C3-N bond is formed via reductive amination of a ketone, while the pyrrolidine ring is constructed via Dieckmann cyclization.

-

Starting Materials:

-Benzyl-DL-alanine ethyl ester (or L-alanine derivative with acceptance of racemization) and Ethyl Acrylate. -

Key Intermediate:

-Benzyl-2-methyl-3-pyrrolidinone.

Pathway Visualization

Figure 1: Synthetic flowchart illustrating the Dieckmann cyclization route.

Detailed Experimental Protocols

Step 1: Michael Addition & Cyclization

Objective: Construct the pyrrolidine ring skeleton. Scale: 1.0 kg Input (N-Benzyl-Alanine Ethyl Ester)

Reagents:

- -Benzyl-alanine ethyl ester (1.0 equiv)

-

Ethyl acrylate (1.2 equiv)

-

Potassium tert-butoxide (KOtBu) (1.1 equiv)

-

Solvents: Ethanol (Step A), THF (Step B)

Protocol:

-

Michael Addition: In a reactor, dissolve

-benzyl-alanine ethyl ester in Ethanol (5 vol). Add Ethyl acrylate dropwise at 25°C. Heat to reflux (80°C) for 12 hours. Monitor consumption of starting amine by HPLC. -

Concentration: Evaporate ethanol under reduced pressure to yield the crude diester oil.

-

Dieckmann Cyclization: Dissolve the crude diester in anhydrous THF (10 vol). Cool to 0°C.[1]

-

Base Addition: Add KOtBu solution (in THF) slowly, maintaining internal temperature <10°C. The reaction is exothermic.

-

Reaction: Warm to 25°C and stir for 4 hours. The mixture will become a thick slurry (enolate salt).

-

Quench: Quench with Acetic Acid (1.1 equiv) or dilute HCl.

-

Workup: Partition between Water and Ethyl Acetate. Wash organic phase with Brine.[1] Dry (Na2SO4) and concentrate to yield the beta-keto ester intermediate.

Step 2: Decarboxylation to Ketone

Objective: Remove the ester group to access the 3-pyrrolidinone. Mechanism: Acid-catalyzed hydrolysis and thermal decarboxylation.

Protocol:

-

Suspend the beta-keto ester in 6M HCl (5 vol).

-

Heat to reflux (100°C) for 6-8 hours. Caution: Significant CO2 evolution; ensure proper venting.

-